![molecular formula C21H17ClF3N3O3S B2818658 N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine CAS No. 321553-41-7](/img/structure/B2818658.png)

N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

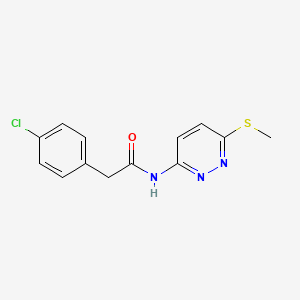

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a benzyl group, which is a common substituent in organic chemistry. The presence of a sulfanyl group suggests that this compound could participate in various chemical reactions involving sulfur .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The presence of a sulfanyl group could make it a good nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfanyl group could affect its polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis and Structural Confirmation

The compound was synthesized and structurally confirmed using various techniques, including 1H NMR , 13C NMR , HRMS , and single-crystal X-ray diffraction . Its chemical formula is C~10~H~12~ClN~5~O~2~ , with a molecular weight of 269.70 g/mol . The crystal structure reveals a benzene ring and a 1,3,5-triazine ring. Notably, the compound exhibits intramolecular hydrogen bonding interactions and three intermolecular hydrogen bonding interactions .

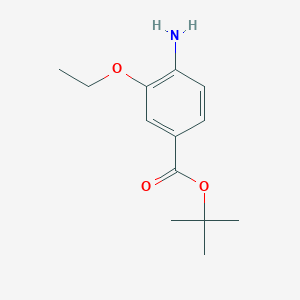

Aphicidal Activity

The preliminary bioassay demonstrated that the title compound possesses aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1% ) and Schizaphis graminum (inhibition rate: 77.5% ) . This finding suggests potential applications in aphid control.

Antifungal Activity

Additionally, the compound exhibited antifungal activity against Pythium aphanidermatum (inhibition rate: 62.0% ) . This property could be valuable for developing novel fungicides.

Electron-Withdrawing Group and Insecticidal Properties

The presence of the electron-withdrawing group NO~2~ plays a crucial role in providing insecticidal properties . Previous studies have highlighted the effectiveness of such compounds against various pests, including Myzus persicae , Aphis gossypi , Aphis medicagini , Nilaparvata lugens , and Spodoptera littoralis .

Conclusion

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O3S/c1-28-19(32-12-14-5-3-4-6-17(14)22)16(18(27-28)21(23,24)25)11-26-31-20(29)13-7-9-15(30-2)10-8-13/h3-11H,12H2,1-2H3/b26-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIOTRIMEFDJST-KBKYJPHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)

![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)

![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)